Cyclododecyl isothiocyanate
Description
Contextualization within Isothiocyanate Chemistry
Isothiocyanates are organic compounds characterized by the functional group -N=C=S. ontosight.airjpharmacognosy.ir They are known for their pungent aroma and are naturally found in plants of the Brassicaceae family, such as mustard and broccoli. ontosight.ai The isothiocyanate functional group is isomeric with the thiocyanate (B1210189) group (-S-C≡N). wikipedia.org
The chemistry of isothiocyanates is defined by the electrophilic nature of the central carbon atom, making them reactive towards nucleophiles. rjpharmacognosy.irfoodandnutritionjournal.org This reactivity is fundamental to their role in organic synthesis and their biological activities. ontosight.aifoodandnutritionjournal.org Cyclododecyl isothiocyanate is distinguished by its cyclododecyl group, a 12-carbon cyclic alkyl chain, attached to the isothiocyanate functional group. ontosight.ai This large, non-polar ring structure imparts unique solubility and reactivity characteristics to the molecule. ontosight.ai
The synthesis of this compound can be achieved through the reaction of cyclododecylamine (B73247) with thiophosgene (B130339). ontosight.ai More broadly, isothiocyanates can be synthesized from primary amines, other nitrogen-containing functional groups, or even non-nitrogen containing precursors. rsc.org A common synthetic route involves the treatment of organic dithiocarbamate (B8719985) salts with reagents like lead nitrate. wikipedia.org
Significance in Contemporary Chemical and Biological Sciences
The unique chemical properties of this compound have positioned it as a valuable compound in modern research. Its reactivity makes it a useful reagent in organic synthesis, particularly in the creation of heterocyclic compounds which are foundational structures in many pharmaceuticals and agrochemicals. ontosight.ai
In the realm of biological sciences, isothiocyanates as a class have been the subject of extensive study for their potential biological activities. ontosight.ainih.gov Research has indicated that isothiocyanates may possess antimicrobial, antifungal, and anticancer properties. ontosight.airjpharmacognosy.ir These biological effects are often attributed to their ability to interact with and modify cellular components, such as proteins. ontosight.ainih.gov The electrophilic carbon of the isothiocyanate group can react with nucleophilic groups in biomolecules, leading to a range of cellular responses. foodandnutritionjournal.org
Studies have shown that isothiocyanates can influence various biological pathways. They have been observed to stimulate cellular antioxidant systems, induce apoptosis (programmed cell death) in cancer cells, and interfere with cytokine production, which is relevant to inflammation. nih.gov Some isothiocyanates have been shown to inhibit angiogenesis, the formation of new blood vessels, a process crucial for tumor growth. oregonstate.edu The biological activity of these compounds is an active area of investigation, with the goal of understanding their mechanisms of action for potential therapeutic applications. foodandnutritionjournal.orgnih.gov For instance, research has explored the use of dendrimers modified with cyclododecyl groups for enhanced gene silencing efficacy. nih.gov
Data Tables
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C13H23NS | nist.govnist.gov |
| Molecular Weight | 225.393 g/mol | nist.govnist.gov |
| CAS Number | 59037-64-8 | nist.govnist.gov |
| Appearance | Liquid | fluorochem.co.uk |
| Purity | 97.0% | fluorochem.co.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
isothiocyanatocyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NS/c15-12-14-13-10-8-6-4-2-1-3-5-7-9-11-13/h13H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCLPFIUOOBLQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCCCC(CCCCC1)N=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207790 | |
| Record name | Cyclododecyl isothiocyanate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59037-64-8 | |
| Record name | Cyclododecyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059037648 | |
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| Record name | 59037-64-8 | |
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| Record name | Cyclododecyl isothiocyanate | |
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| Record name | 59037-64-8 | |
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Synthetic Methodologies for Cyclododecyl Isothiocyanate
Strategies for Carbon-Sulfur Bond Formation
The creation of the characteristic R-N=C=S structure of isothiocyanates involves various strategies for forming the crucial carbon-sulfur double bond. A predominant route involves the reaction of primary amines with a source of a thiocarbonyl group or the transformation of intermediates derived from primary amines.
Reactions Involving Primary Amines and Thiocarbonyl Reagents
A classic and direct method for synthesizing isothiocyanates is the reaction of a primary amine with a thiocarbonyl transfer reagent. mdpi.com Thiophosgene (B130339) (CSCl₂) has historically been a key reagent in this transformation. nih.govcbijournal.com The reaction between a primary amine, such as cyclododecylamine (B73247), and thiophosgene in the presence of a base leads to the formation of the corresponding isothiocyanate. nih.govmdpi.com
However, due to the high toxicity of thiophosgene, alternative thiocarbonyl transfer reagents have been developed. These include 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and di-2-pyridyl thionocarbonate (DPT). mdpi.comtandfonline.comkiku.dk While these reagents offer a safer alternative, they can sometimes lead to the formation of thiourea (B124793) byproducts, which can complicate purification. cbijournal.comtandfonline.com Another approach involves the use of phenyl chlorothionoformate in the presence of solid sodium hydroxide (B78521), which can be effective for preparing alkyl isothiocyanates. organic-chemistry.org
Decomposition of Dithiocarbamate (B8719985) Salts
The most common and versatile strategy for synthesizing isothiocyanates involves the decomposition of dithiocarbamate salts. nih.govchemrxiv.org This two-step process begins with the reaction of a primary amine, like cyclododecylamine, with carbon disulfide (CS₂) in the presence of a base to form a dithiocarbamate salt. chemrxiv.orgmdpi.com This intermediate salt is then treated with a desulfurizing agent to yield the final isothiocyanate. nih.govchemrxiv.org A key advantage of this method is the wide array of available desulfurizing agents, allowing for optimization based on the specific substrate and desired reaction conditions. nih.govthieme-connect.com
The general scheme for this process is as follows:
Formation of Dithiocarbamate Salt: R-NH₂ + CS₂ + Base → R-NH-C(=S)S⁻ BaseH⁺
Desulfurization: R-NH-C(=S)S⁻ BaseH⁺ + Desulfurizing Agent → R-N=C=S
This approach has been successfully applied to a broad range of amines, including aliphatic and aromatic ones. rsc.orgresearchgate.net
While also used as a direct thiocarbonylating agent, thiophosgene can be employed in the context of dithiocarbamate decomposition, although this is less common. nih.gov The primary application of thiophosgene remains the direct conversion of amines to isothiocyanates. mdpi.comcbijournal.com Its high reactivity is often advantageous, but its toxicity necessitates careful handling and has driven the development of safer alternatives. cbijournal.comtandfonline.com
Triphosgene (B27547), a solid and safer substitute for phosgene, serves as an efficient dehydrosulfurization reagent for converting dithiocarbamate salts to isothiocyanates. nih.govresearchgate.netnih.gov This method is known for its mild reaction conditions and good to high yields for a variety of isothiocyanates. researchgate.netresearchgate.net The use of triphosgene offers a convenient and effective pathway for this transformation. nih.govresearchgate.net
Table 1: Triphosgene in Isothiocyanate Synthesis
| Starting Material | Reagent | Key Features |
|---|
A metal-free approach for the synthesis of isothiocyanates utilizes carbon tetrabromide (CBr₄) as a desulfurizing agent. researchgate.netresearchgate.net In this one-pot method, the dithiocarbamate salt is generated in situ from the corresponding amine and carbon disulfide, and subsequent treatment with CBr₄ affords the isothiocyanate in good to excellent yields. researchgate.net This procedure is noted for its mild conditions and simple operation. researchgate.netchula.ac.th Mechanistic studies suggest that CBr₄ acts as an electrophile to facilitate the desulfurization process. chula.ac.th
Table 2: Carbon Tetrabromide-Mediated Isothiocyanate Synthesis
| Reactants | Desulfurizing Agent | Base | Key Advantages |
|---|
Several other reagents have proven effective for the desulfurization of dithiocarbamate salts, offering greener and more cost-effective options.
Iodine: Molecular iodine is an inexpensive and environmentally benign reagent for this transformation. chemrxiv.orgtandfonline.com The reaction is typically carried out in a biphasic water/ethyl acetate (B1210297) solvent system with sodium bicarbonate as the base, leading to high yields in a short amount of time. cbijournal.comtandfonline.com This system facilitates an easy workup, as the isothiocyanate product is extracted into the organic layer, while impurities remain in the aqueous phase. cbijournal.comtandfonline.com The dithiocarbamates react with iodine to produce the isothiocyanate in situ. rsc.org
Sodium Persulfate (Na₂S₂O₈): Sodium persulfate is another efficient and green desulfurizing agent that can be used in water, making it an environmentally friendly option. nih.govrsc.orgresearchgate.net This method is applicable to a wide range of alkyl and aryl amines and can be performed as a one-pot procedure. rsc.orgresearchgate.net A significant advantage of using sodium persulfate is its ability to synthesize chiral isothiocyanates without racemization. nih.govthieme-connect.com
Other desulfurizing agents reported in the literature include tosyl chloride, hydrogen peroxide, and various metal-based reagents like cobalt(II) chloride and copper(II) sulfate. nih.govtandfonline.comthieme-connect.comorganic-chemistry.org
Table 3: Comparison of Alternative Desulfurizing Agents
| Desulfurizing Agent | Solvent System | Key Features |
|---|---|---|
| Iodine | Water/Ethyl Acetate | Inexpensive, environmentally benign, rapid reaction, easy workup. chemrxiv.orgcbijournal.comtandfonline.com |
Conversion from Hydroximoyl Chlorides
The synthesis of isothiocyanates from hydroximoyl chlorides represents a notable synthetic strategy. nih.gov Hydroximoyl chlorides, which are stable and readily prepared precursors, can be generated from the corresponding aldoximes. clockss.orgsci-hub.st The conversion of hydroximoyl chlorides to isothiocyanates provides an alternative to methods that rely on more hazardous starting materials. nih.gov While the direct synthesis of cyclododecyl isothiocyanate from its corresponding hydroximoyl chloride is not extensively detailed in the provided results, the general applicability of this method to various alkyl and aryl precursors suggests its potential for producing this specific compound. nih.govclockss.org
Syntheses Utilizing Elemental Sulfur
The use of elemental sulfur in the synthesis of isothiocyanates offers a more atom-efficient and environmentally benign alternative to traditional methods. mdpi.comencyclopedia.pub These syntheses can proceed through two primary pathways: the in-situ generation of thiocarbonyl surrogates followed by reaction with primary amines, or the direct sulfurization of isocyanides. mdpi.comencyclopedia.pub The latter approach can be facilitated by thermal conditions, catalysts, or nucleophiles. mdpi.comencyclopedia.pub
In a multicomponent reaction, isocyanides can be converted to isothiocyanates using elemental sulfur and catalytic amounts of an amine base, such as DBU. kit.edu This method has been optimized for sustainability, utilizing greener solvents and moderate heating. kit.edursc.org The versatility of this procedure has been demonstrated with a variety of isocyanides, achieving moderate to high yields. kit.edursc.org
| Reactant Type | Catalyst/Conditions | Product | Yield Range | Reference |
| Isocyanides | Elemental Sulfur, Catalytic Amine (e.g., DBU), 40°C | Isothiocyanates | 34-95% | kit.edursc.org |
| Primary Amines | In-situ generated thiocarbonyl surrogates from elemental sulfur | Isothiocyanates | - | mdpi.comencyclopedia.pub |
Advanced Synthetic Approaches
To address the limitations of traditional methods, several advanced synthetic strategies have been developed, offering improved efficiency, milder reaction conditions, and greater functional group tolerance.
Microwave-Assisted Synthetic Routes
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netresearchgate.net In the context of isothiocyanate synthesis, microwave irradiation can significantly reduce reaction times and improve yields. researchgate.netresearchgate.net A notable application is the microwave-assisted desulfuration of dithiocarbamates, which are formed in situ from primary amines and carbon disulfide. researchgate.net This one-pot protocol is scalable and proceeds without the need for an additional desulfurating agent. researchgate.net
Another microwave-assisted approach involves the thionation of isocyanides using Lawesson's reagent in the presence of a catalytic amount of an amine base. researchgate.net This method has been shown to be highly efficient for a broad range of functionalized isothiocyanates. researchgate.net The use of microwave heating in aqueous media further enhances the green credentials of this synthetic route. nih.govmdpi.com
| Method | Reactants | Key Reagent/Condition | Advantage | Reference |
| In-situ Dithiocarbamate Decomposition | Primary Amines, Carbon Disulfide | Microwave Irradiation | One-pot, no desulfurating agent needed | researchgate.net |
| Isocyanide Thionation | Isocyanides | Lawesson's Reagent, Microwave Irradiation | High efficiency, broad scope | researchgate.net |
| Desulfurization of Dithiocarbamates | Primary Amines, Carbon Disulfide | DMT/NMM/TsO⁻, Microwave Irradiation | High yields in aqueous media | nih.govmdpi.com |
Tandem Staudinger/Aza-Wittig Methodologies
The tandem Staudinger/aza-Wittig reaction provides a versatile and efficient pathway to isothiocyanates from azides. nih.govnih.govrsc.org This reaction involves the initial formation of an iminophosphorane via the Staudinger reaction of an azide (B81097) with a phosphine, which then undergoes an aza-Wittig reaction with an appropriate electrophile, such as carbon disulfide, to yield the isothiocyanate. nih.govrsc.org
This methodology is particularly advantageous as it avoids the use of primary amines as starting materials and can proceed with retention of chirality. rsc.org It has been successfully applied to the synthesis of various isothiocyanates, including those derived from complex molecules like cellulose (B213188) and amino acids. nih.govrsc.org The one-pot nature of this tandem reaction enhances its synthetic utility. nih.govrsc.org
Conjugate Isothiocyanation of Activated Olefins (e.g., Enones)
A more recent development in isothiocyanate synthesis is the conjugate isothiocyanation of activated olefins, such as enones. rsc.org This method involves the 1,4-addition of a weak isothiocyanate nucleophile, like trimethylsilyl (B98337) isothiocyanate (TMSNCS), to an activated enone. rsc.org The reaction proceeds under mild conditions without the need for external promoters, offering high yields of β-isothiocyanato carbonyl products. rsc.org
This approach is notable for its wide functional group tolerance and avoidance of highly toxic acids and bases. rsc.org Mechanistic studies have indicated that the reaction is thermodynamically controlled, favoring the formation of the more stable isothiocyanate isomer over the thiocyanate (B1210189). rsc.org While direct application to cyclododecyl derivatives is not specified, the method's success with various enones suggests its potential for synthesizing functionalized cyclododecyl isothiocyanates.
Functionalization and Derivatization Strategies
The isothiocyanate group is a versatile functional handle that readily reacts with a variety of nucleophiles, enabling the synthesis of a wide range of derivatives. mdpi.comencyclopedia.pub This reactivity is central to its use in the construction of heterocycles and in bioconjugation chemistry. mdpi.comencyclopedia.pubcbijournal.com
A common derivatization strategy involves the reaction of isothiocyanates with primary amines to form thiourea derivatives. nih.gov This reaction is efficient and can be used for analytical purposes, as the resulting thiourea provides a UV-absorbing chromophore suitable for liquid chromatography analysis. nih.gov This method has been successfully applied to both hydrophobic and hydrophilic isothiocyanates. nih.gov
Furthermore, the isothiocyanate moiety can be introduced onto solid supports, such as mesoporous silica (B1680970) nanoparticles (MSNs). nih.gov Aminated MSNs can be converted to isothiocyanate-functionalized MSNs, which are stable and can be readily derivatized by reaction with primary amines. nih.gov This allows for the tuning of the nanoparticles' physical properties and the introduction of other functional groups. nih.gov
The reactivity of the isothiocyanate group also extends to cycloaddition reactions, further expanding the scope of accessible molecular architectures. encyclopedia.pubcbijournal.com
Formation of Thiourea Derivatives
The reaction of isothiocyanates with primary or secondary amines is a fundamental and efficient method for the synthesis of N,N'-disubstituted thiourea derivatives. researchgate.netmdpi.com This reaction proceeds via a nucleophilic addition mechanism where the nitrogen atom of the amine attacks the electrophilic central carbon atom of the isothiocyanate group. researchgate.net
This straightforward condensation provides a versatile route to a wide array of thiourea compounds, leveraging the structural diversity of available amines. mdpi.com The reaction is typically high-yielding and can often be performed under mild conditions, for instance, in a solvent like dichloromethane (B109758) at room temperature. mdpi.com For this compound, this reaction allows for the attachment of the bulky, lipophilic cyclododecyl moiety to various other chemical groups via a stable thiourea linkage.
The general scheme for this synthesis is as follows:
Scheme 1: General Synthesis of Thiourea Derivatives from this compound
R-NH2 + S=C=N-C12H23 → R-NH-C(=S)NH-C12H23
This method is broadly applicable for producing both symmetrical and unsymmetrical thioureas. organic-chemistry.org While many modern approaches focus on greener chemistry using water as a medium or avoiding toxic reagents like thiophosgene, the addition of amines to isothiocyanates remains a cornerstone of thiourea synthesis due to its simplicity and efficiency. organic-chemistry.orgbeilstein-journals.org
Below is a table illustrating potential thiourea derivatives synthesized from this compound and various amines.
| Reactant 1 | Reactant 2 (Amine) | Resulting Thiourea Derivative |
| This compound | Aniline | 1-Anilino-3-cyclododecylthiourea |
| This compound | Benzylamine | 1-Benzyl-3-cyclododecylthiourea |
| This compound | Piperidine | 1-(Cyclododecylthiocarbamoyl)piperidine |
| This compound | Cyclohexylamine | 1-Cyclohexyl-3-cyclododecylthiourea |
Conjugation with Supramolecular Scaffolds (e.g., Cyclodextrins for Rotaxanes)
Rotaxanes are mechanically interlocked molecules composed of a linear "axle" component threaded through a cyclic "wheel" component, with bulky "stoppers" at each end of the axle preventing the wheel from dethreading. psu.edu Cyclodextrins (CDs), which are cyclic oligosaccharides with a hydrophobic inner cavity, are commonly used as the wheel component in rotaxane synthesis due to their ability to form stable inclusion complexes with hydrophobic molecular chains in aqueous media. psu.edubeilstein-journals.org
The synthesis of cyclodextrin-based rotaxanes is often achieved via an "end-capping" methodology. beilstein-journals.orgwikidoc.org This process involves two main steps:
Formation of a pseudorotaxane: A linear molecule (the axle), often an alkyl chain with reactive terminal groups like amines, is mixed with cyclodextrins in a suitable solvent (typically water). The hydrophobic alkyl chain threads through the hydrophobic cavity of the cyclodextrin (B1172386), forming a non-covalent pseudorotaxane complex. beilstein-journals.org
Stoppering: A bulky molecule is reacted with the terminal functional groups of the threaded axle. This reaction forms a covalent bond, attaching large stoppers to the ends of the axle and effectively trapping the cyclodextrin wheel, thus converting the pseudorotaxane into a stable rotaxane. wikidoc.org
This compound is an ideal candidate for use as a stoppering agent in this synthetic strategy. Its large cyclododecyl group provides the necessary steric bulk to prevent dethreading, while the reactive isothiocyanate group can efficiently react with a nucleophilic terminus on the axle, such as a primary amine, to form a stable thiourea linkage. This approach is analogous to methods using phenyl isocyanate to form urea-based end caps. beilstein-journals.org The use of isothiocyanates has been specifically noted in the functionalization of rotaxane components for further applications. nih.gov
The table below outlines the components for a hypothetical synthesis of a researchgate.netrotaxane using this methodology.
| Component | Role | Example Molecule |
| Wheel | Macrocycle | α-Cyclodextrin or β-Cyclodextrin |
| Axle | Threaded Guest | 1,12-Diaminododecane |
| Stopper | End-capping Agent | This compound |
This synthetic utility positions this compound as a key building block for creating advanced supramolecular structures with potential applications in molecular machines and stimuli-responsive materials. beilstein-journals.orgmdpi.com
Mechanistic and Theoretical Investigations of Cyclododecyl Isothiocyanate
Reaction Mechanism Elucidation
Understanding the precise reaction pathways of cyclododecyl isothiocyanate is crucial for its application in synthesis and materials science. Mechanistic studies have focused on its role in complex molecular assemblies, its participation in specific types of elimination reactions, and its fundamental reactivity with nucleophiles.
Mechanistic Studies in Supramolecular Assembly (e.g., Polyrotaxane Formation)
Polyrotaxanes are mechanically interlocked molecules composed of cyclic molecules (wheels) threaded onto a linear polymer chain (axle), with bulky "stoppers" at each end to prevent the wheels from dethreading. beilstein-journals.orgpsu.edu The synthesis of these structures relies on a "capping" or "stoppering" reaction, which must be efficient and robust. psu.edu
This compound is an ideal candidate for a stoppering agent in polyrotaxane synthesis. The mechanism involves two key steps:
Threading: A polymer axle, typically a poly(ethylene glycol) (PEG) chain with terminal amino groups, is mixed with cyclic molecules like cyclodextrins (CDs). The CDs spontaneously thread onto the PEG chain in solution to form a polypseudorotaxane intermediate. beilstein-journals.orgvt.edu
Capping: this compound is introduced into the system. The highly reactive isothiocyanate group (-N=C=S) undergoes a nucleophilic addition reaction with the terminal amine groups of the polymer axle. beilstein-journals.org This reaction forms a stable N,N'-disubstituted thiourea (B124793) linkage. The large steric bulk of the cyclododecyl group then acts as the stopper, physically preventing the cyclodextrin (B1172386) rings from sliding off the polymer chain. beilstein-journals.org The efficiency of this capping reaction is critical to achieving high yields of the final, stable polyrotaxane. vt.edu Isocyanates, a related class of compounds, have also been utilized for creating stoppers in polyrotaxane synthesis. vt.edu
The modular nature of this approach allows for the construction of complex supramolecular structures for applications in areas such as bimodal imaging agents and drug delivery systems. nih.govresearchgate.net
Investigation of Elimination Reactions (e.g., Chugaev-type Eliminations)
The Chugaev elimination is a classic pyrolytic reaction that involves the syn-elimination of a xanthate to produce an alkene, typically under milder conditions than ester pyrolysis. alfa-chemistry.com While this compound does not directly participate in the Chugaev reaction, it can serve as a precursor to compounds that undergo analogous thermal eliminations. A notable example is the Chugaev-type elimination of dithiocarbamates. researchgate.net
The mechanistic pathway can be described as a two-stage process:
Formation of a Dithiocarbamate (B8719985) Intermediate: this compound reacts with a suitable thiol (R'-SH) in a nucleophilic addition reaction to form an N-cyclododecyl dithiocarbamate.
Thermal syn-Elimination: The resulting dithiocarbamate, when heated, can undergo an intramolecular, concerted elimination reaction if it possesses a hydrogen atom in a syn-coplanar orientation to the dithiocarbamate group. This pyrolytic step proceeds through a cyclic transition state, similar to the six-membered transition state of the classic Chugaev reaction, yielding cyclododecene, carbonyl sulfide (B99878), and an amine. researchgate.netdalalinstitute.comyoutube.comslideshare.net This reaction sequence provides a formal method for dehydrogenation. researchgate.net
This type of elimination is categorized as an Ei (Elimination Internal) reaction, characterized by its concerted mechanism and lack of need for an external acid or base catalyst. dalalinstitute.com
Understanding Isothiocyanate Reactivity in Nucleophilic Additions
The fundamental reactivity of this compound is dominated by the electrophilic character of the central carbon atom in the -N=C=S group. This carbon is susceptible to attack by a wide range of nucleophiles in a reaction known as nucleophilic addition. scribd.com
The general mechanism proceeds via a two-step process:
Nucleophilic Attack: A nucleophile (e.g., an amine, alcohol, or thiol) attacks the electrophilic carbon of the isothiocyanate. The pi electrons of the C=S bond are pushed onto the sulfur atom, forming a tetrahedral intermediate. libretexts.org
Protonation: The resulting anionic intermediate is typically protonated by the solvent or upon acidic workup to yield the stable final product, such as a thiourea (from an amine), a thiocarbamate (from an alcohol), or a dithiocarbamate (from a thiol).
The rate and outcome of these additions are influenced by several factors. Studies on allyl isothiocyanate (AITC) have shown that reaction rates are proportional to pH and are determined by the pKₐ of the attacking nucleophile as well as steric and electronic effects within the molecules. nih.gov Stronger nucleophiles react more readily, and the reaction can be competitive with the decomposition of the isothiocyanate by aqueous nucleophiles like hydroxide (B78521) ions. nih.gov
| Nucleophile Class | Example Nucleophile | Resulting Product | General Reactivity |
|---|---|---|---|
| Amines (Primary/Secondary) | R-NH₂ | N,N'-Disubstituted Thiourea | High reactivity, forms stable products. Widely used in synthesis. organic-chemistry.org |
| Amino Acids | Glycine, Alanine | N-thiocarbamoyl Amino Acid | Reaction rates are pH-dependent and influenced by the amino acid's pKₐ. nih.gov |
| Alcohols | R-OH | O-Alkyl Thiocarbamate | Generally less reactive than amines. Often requires catalysis. |
| Thiols | R-SH | Dithiocarbamate | Highly reactive nucleophile, leading to rapid product formation. thieme-connect.de |
| Water/Hydroxide | H₂O / OH⁻ | (Decomposition) | Can lead to decomposition, especially at higher pH. nih.gov |
Computational Chemistry Applications
Computational chemistry provides powerful tools for investigating the structure, reactivity, and dynamics of molecules like this compound at an atomistic level, offering insights that complement experimental findings.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. numberanalytics.com For this compound, DFT calculations can elucidate several key properties:
Optimized Geometry: DFT is used to determine the most stable three-dimensional conformation of the molecule, providing precise bond lengths and angles. mdpi.com
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding reactivity. mdpi.com The HOMO indicates regions likely to donate electrons (nucleophilic character), while the LUMO shows regions likely to accept electrons (electrophilic character). The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. mdpi.comnih.gov For an isothiocyanate, the LUMO is typically centered on the N=C=S functional group, highlighting its electrophilicity. researchgate.net
Molecular Electrostatic Potential (MEP): MEP maps provide a visual representation of the charge distribution on the molecule's surface. numberanalytics.com Regions of negative potential (typically colored red) are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. mdpi.com For this compound, an MEP map would show a strong positive potential around the central carbon of the isothiocyanate group, confirming it as the primary site for nucleophilic addition, and negative potential around the nitrogen and sulfur atoms.
Global Reactivity Descriptors: From the HOMO and LUMO energies, various parameters can be calculated to quantify reactivity. nepjol.inforesearchgate.net
| Descriptor | Formula | Significance for this compound |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The molecule's ability to attract electrons. nepjol.info |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. mdpi.com |
| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Quantifies the molecule's ability to act as an electrophile. nepjol.info |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org By solving Newton's equations of motion for a system, MD simulations provide a "molecular movie" that reveals dynamic processes and thermodynamic properties. While specific MD studies on this compound are not prominent, the technique is well-suited to investigate its behavior in several contexts:
Interaction with Lipid Bilayers: The amphiphilic nature of this compound (hydrophobic cyclododecyl tail, polar isothiocyanate head) makes it a candidate for interaction with cell membranes. MD simulations could model the insertion and orientation of the molecule within a lipid bilayer. mdpi.comrsc.org Such simulations could predict the potential of the cyclododecyl tail to anchor within the hydrophobic core of the membrane while the isothiocyanate group remains at the aqueous interface, and quantify the free energy changes associated with this process. mdpi.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop relationships between the physicochemical properties of a series of compounds and their biological activities. These models are instrumental in predicting the activity of new chemical entities and in understanding the molecular features that govern a specific biological response. While no dedicated QSAR studies focusing exclusively on this compound have been identified in the public domain, its structural and physicochemical properties can be analyzed in the context of broader QSAR models developed for other isothiocyanates (ITCs).
The biological activity of isothiocyanates is significantly influenced by the nature of the side chain attached to the -N=C=S group. For this compound, this is a large, non-polar, and flexible 12-membered carbon ring.
Physicochemical Properties of this compound
The fundamental physicochemical properties of a molecule are the primary inputs for any QSAR model. For this compound, these are:
| Property | Value | Source |
| Molecular Formula | C13H23NS | CookeChem cookechem.com |
| Molecular Weight | 225.39 g/mol | CookeChem cookechem.com |
This table is interactive. Users can sort and filter the data.
Based on its structure, other properties crucial for QSAR analysis, such as lipophilicity (LogP), molar refractivity, and various topological and electronic descriptors, can be calculated using computational software. The large cycloalkane ring suggests a high degree of lipophilicity, which is often a key parameter in QSAR studies as it influences the compound's ability to cross cell membranes.
General QSAR Findings for Isothiocyanates
QSAR studies on various isothiocyanates have revealed key determinants for their biological activities, primarily in the realms of antimicrobial and anticancer effects. These findings provide a framework for postulating the potential activity of this compound.
A significant QSAR study on the antimicrobial activity of 26 different isothiocyanates against Gram-negative (Escherichia coli) and Gram-positive (Bacillus cereus) bacteria identified several key physicochemical properties that govern their efficacy. researchgate.net The developed models showed a good fit and high predictive power. researchgate.net The crucial descriptors identified were related to:
Partial Charge: The distribution of electron density within the molecule.
Polarity: The separation of electric charge leading to a molecule having a dipole moment.
Reactivity: The tendency of the molecule to undergo chemical reactions, which for ITCs is centered on the electrophilic carbon of the isothiocyanate group.
Shape: The three-dimensional conformation of the molecule.
The study concluded that these properties were key to the antibacterial activity of isothiocyanates. researchgate.net
Similarly, QSAR models have been developed to predict the anticancer activity of various isothiocyanates and related compounds like thioureas. nih.govjsr.org These studies often highlight the importance of descriptors related to molecular size, lipophilicity, and electronic properties in determining cytotoxic activity against various cancer cell lines. nih.gov For instance, research on sulforaphane (B1684495) derivatives identified phenethyl isothiocyanate (PEITC) as having high therapeutic potential based on QSAR descriptors. jsr.org
Inference for this compound
Based on the established QSAR models for other isothiocyanates, we can infer the potential role of this compound's structural features.
Lipophilicity and Size: The large, bulky cyclododecyl group would confer high lipophilicity (hydrophobicity) to the molecule. In many QSAR models, lipophilicity shows a parabolic relationship with activity; an optimal level is required for effective interaction with biological targets and for traversing cellular membranes. The significant size of the cyclododecyl ring might also introduce steric hindrance, which could either enhance or diminish activity depending on the specific target's active site topology.
Electronic Properties: The isothiocyanate group (-N=C=S) is the primary electrophilic center responsible for the reactivity and biological activity of these compounds. nih.gov The large alkyl ring of this compound would act as an electron-donating group, which could modulate the electrophilicity of the isothiocyanate carbon, thereby influencing its reactivity towards biological nucleophiles.
While direct experimental data on the biological activities of this compound is sparse, one study noted its use in the synthesis of benzoylureas, where the resulting cyclododecyl-containing compound was found to be inactive as an inhibitor of murine soluble epoxide hydrolase. metabolomics.se Another study identified this compound in Avicennia marina and mentioned its potential anti-fertility activity. iieta.org To build a robust QSAR model that includes this compound, extensive experimental testing of its activity across various assays (e.g., antimicrobial, anticancer) would be required. The resulting data, when combined with calculated molecular descriptors, would allow for its inclusion in and refinement of existing isothiocyanate QSAR models.
The table below summarizes key findings from representative QSAR studies on isothiocyanates, which would be foundational for predicting the activity of this compound.
| Study Focus | Key Findings & Important Descriptors | Reference |
| Antimicrobial Activity | Partial charge, polarity, reactivity, and shape are key determinants of antibacterial activity against E. coli and B. cereus. | researchgate.net |
| Anticancer Activity | Molecular descriptors related to structure and physicochemical properties are used to predict cytotoxicity against various cancer cell lines. | nih.gov |
| Anticancer (Sulforaphane derivatives) | QSAR descriptors helped identify phenethyl isothiocyanate (PEITC) as a lead-like compound with high predicted bioavailability. | jsr.org |
This table is interactive. Users can sort and filter the data.
Advanced Analytical Characterization of Cyclododecyl Isothiocyanate
Chromatographic Separation Techniques
Chromatography is fundamental to isolating cyclododecyl isothiocyanate for identification and quantification. The choice of technique depends on the sample matrix, required sensitivity, and analytical speed.
High-Performance Liquid Chromatography (HPLC) is a robust technique for the analysis of isothiocyanates, though specific applications for this compound are not extensively detailed in published literature. researchgate.netresearchgate.net Generally, reversed-phase HPLC is the method of choice for isothiocyanates, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase. nih.gov For related compounds, such as allyl isothiocyanate, methods have been developed using mobile phases like acetonitrile (B52724) and water mixtures, with detection often performed using UV spectrophotometry. nih.govnih.gov The lack of a strong chromophore in many isothiocyanates can present a challenge, sometimes necessitating derivatization or the use of high-temperature columns to improve separation and detection. researchgate.net
A typical HPLC setup for a compound structurally similar to this compound would involve the parameters outlined in the table below.
| Parameter | Typical Condition | Purpose |
| Column | C18, C8 | Separation based on hydrophobicity |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of the analyte from the column |
| Flow Rate | 0.5 - 1.5 mL/min | Controls retention time and separation efficiency |
| Detection | UV Detector (e.g., at 268 nm) | Quantification and detection of the analyte |
| Column Temp. | Ambient to 60°C | Influences retention time and peak shape |
This table represents a generalized HPLC method for isothiocyanates, adaptable for this compound analysis.
Gas Chromatography (GC) is a well-established method for the analysis of volatile and semi-volatile compounds like this compound. rsc.org It is particularly effective when coupled with a mass spectrometer (GC-MS) for definitive identification. nih.govnih.gov The technique separates compounds based on their boiling points and interaction with the stationary phase within a capillary column. For isothiocyanates found in natural extracts, GC analysis has been successfully used to determine their amounts, often after extraction with a suitable solvent. nih.gov The purity of synthesized isothiocyanates can also be readily assessed using GC with a flame ionization detector (FID). rsc.org
A standard GC method for isothiocyanate analysis would typically employ a nonpolar capillary column. The oven temperature is programmed to ramp up, allowing for the separation of compounds with different volatilities. rsc.org
| Parameter | Typical Condition |
| Column | Capillary column (e.g., FactorFourTM VF-5ms) |
| Injector | Split/splitless |
| Carrier Gas | Helium or Nitrogen |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Oven Program | Temperature ramp (e.g., initial 95°C, ramp to 300°C) |
This table outlines typical parameters for the GC analysis of isothiocyanates. rsc.org
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and much faster analysis times. fortis-technologies.com This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures. fortis-technologies.com For the analysis of isothiocyanates and their metabolites, UHPLC coupled with tandem mass spectrometry (UHPLC-MS/MS) provides a highly sensitive and selective method. nih.gov This approach is particularly valuable for complex biological samples where trace amounts of the analyte need to be detected. nih.gov While specific UHPLC methods for this compound are not detailed, the principles applied to other isothiocyanates, such as derivatization to enhance detection, are transferable. nih.gov
The primary advantages of UHPLC for analyzing compounds like this compound include:
Increased Speed: Analysis times can be reduced significantly compared to HPLC.
Higher Resolution: Sharper and more resolved peaks allow for better separation from interfering compounds.
Enhanced Sensitivity: The sharp peaks lead to a better signal-to-noise ratio, improving detection limits. fortis-technologies.com
Spectroscopic and Spectrometric Analysis
These techniques are indispensable for the structural confirmation of this compound.
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. When coupled with GC (GC-MS), it is a powerful tool for identifying this compound. The electron ionization (EI) mass spectrum of this compound shows a characteristic fragmentation pattern. nih.govnist.gov Data from the NIST Mass Spectrometry Data Center indicates a molecular weight of 225.40 g/mol . nih.govnist.gov
The key mass spectral peaks for this compound are summarized below.
| m/z Value | Significance |
| 41 | Top Peak |
| 55 | 2nd Highest Peak |
| 69 | 3rd Highest Peak |
Data sourced from the NIST library for this compound. nih.gov
High-resolution mass spectrometry (HRMS), often using techniques like electrospray ionization (ESI), can provide highly accurate mass measurements, further confirming the molecular formula of the compound. rsc.org
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. compoundchem.com The isothiocyanate (–N=C=S) functional group has a very strong and characteristic absorption band due to its asymmetric stretching vibration. chemicalpapers.com This peak typically appears in the range of 2000–2200 cm⁻¹. chemicalpapers.com The IR spectrum for this compound, recorded using an FT-IR instrument, confirms the presence of this functional group. nih.gov Additionally, absorptions corresponding to aliphatic C-H stretching and bending vibrations from the cyclododecyl ring are expected. chemicalpapers.comnist.gov
| Wavenumber (cm⁻¹) | Bond | Vibration Type |
| ~2900 | C-H (aliphatic) | Stretching |
| 2000 - 2200 | –N=C=S | Asymmetric Stretching |
| ~1400 | C-H (aliphatic) | Bending |
This table shows characteristic IR absorption bands relevant for this compound. chemicalpapers.comnist.gov
UV-Visible Spectrophotometry
Direct quantitative analysis of this compound using UV-Visible (UV-Vis) spectrophotometry presents significant challenges. Like most aliphatic isothiocyanates, the cyclododecyl moiety lacks a strong chromophore, which is a part of a molecule responsible for absorbing light. The characteristic isothiocyanate functional group (-N=C=S) exhibits only weak absorption in the ultraviolet region of the electromagnetic spectrum.
Research on analogous short-chain aliphatic isothiocyanates, such as allyl isothiocyanate (AITC), indicates a maximum absorption wavelength (λmax) around 240 nm when measured in neutral or acidic aqueous solutions. researchgate.netresearchgate.net However, the molar absorptivity (a measure of how strongly a chemical species absorbs light at a given wavelength) is typically very low. For instance, AITC has a molar absorptivity of approximately 780 L·mol⁻¹·cm⁻¹ at 240 nm. researchgate.netresearchgate.net This low value signifies a lack of sensitivity, making it difficult to detect and quantify low concentrations of the compound directly.
The UV-Vis absorption characteristics of this compound are presumed to be similar to those of other alkyl isothiocyanates. The large, saturated cyclododecyl ring does not contribute to UV absorbance, meaning the spectral properties are dominated by the -N=C=S group. Consequently, direct UV-Vis spectrophotometry is generally considered unsuitable for the sensitive quantification of this compound due to poor signal intensity and potential interference from other substances that absorb in the same low-wavelength UV region. mdpi.com Analytical strategies, therefore, often rely on derivatization to introduce a strong chromophore, as discussed in the following sections.
Table 1: Typical UV-Visible Spectrophotometric Data for Aliphatic Isothiocyanates (using Allyl Isothiocyanate as a representative example)
| Parameter | Value | Reference |
| Maximum Wavelength (λmax) | ~240 nm | researchgate.netresearchgate.net |
| Molar Absorptivity (ε) | ~780 L·mol⁻¹·cm⁻¹ | researchgate.netresearchgate.net |
| Solvent/pH Conditions | Neutral or Acidic (pH 2-8) | researchgate.net |
| Analytical Limitation | Low sensitivity | mdpi.com |
Biological and Biomedical Research Applications of Cyclododecyl Isothiocyanate
Structure-Activity Relationship (SAR) Assessments
General SAR studies on isothiocyanates indicate that their biological activity is influenced by the chemical nature of the R-group attached to the -N=C=S functional group. mdpi.com For instance, the presence of aromatic rings or the length of an alkyl chain can significantly alter the compound's efficacy and mechanism of action. mdpi.com Aromatic isothiocyanates like benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC) have been shown to possess potent biological activities. mdpi.com However, no specific studies were found that detail the structural determinants of biological activity for Cyclododecyl isothiocyanate or compare its efficacy to related isothiocyanates.
Antimicrobial Research
The antimicrobial properties of various isothiocyanates are well-documented, with many studies focusing on their antibacterial and antifungal effects. nih.govnih.govdoaj.orgnih.gov For example, compounds like sulforaphane (B1684495) and allyl isothiocyanate have demonstrated inhibitory activity against a range of pathogens. nih.govmazums.ac.ir Despite the general understanding of the antimicrobial potential of isothiocyanates, there is a lack of specific investigations into the antibacterial or antifungal properties of this compound.
Anti-inflammatory and Immunomodulatory Studies
Research into the anti-inflammatory and immunomodulatory effects of isothiocyanates has largely centered on compounds such as sulforaphane. nih.govresearchgate.net These studies have elucidated various mechanisms, including the modulation of inflammatory pathways and cytokine production. nih.govnih.gov Unfortunately, the scientific literature does not appear to contain specific studies on the anti-inflammatory or immunomodulatory activities of this compound.
Due to the absence of specific research findings for this compound in the scientific literature, it is not possible to provide a detailed and accurate article that adheres to the requested outline. The creation of data tables and in-depth discussion of its biological and biomedical applications would require dedicated experimental investigation that has not yet been published.
Modulation of Pro-inflammatory Pathways (e.g., COX Inhibition)
There is no available data from studies on this compound and its potential to modulate pro-inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes. While other isothiocyanates have been investigated for their anti-inflammatory properties, the specific activity of the cyclododecyl variant is unknown.
Influence on Cellular Signaling Cascades (e.g., Nrf2/Keap1, NF-κB, STAT)
Scientific literature lacks any studies detailing the influence of this compound on key cellular signaling cascades such as the Nrf2/Keap1, NF-κB, or STAT pathways. The potential for this compound to affect these critical regulatory systems has not been explored.
Chemoprevention and Anticancer Research
There is currently a significant gap in the scientific literature regarding the potential of this compound in the fields of chemoprevention and anticancer research.
Inducers of Apoptosis and Cell Cycle Arrest
No research has been published to indicate whether this compound can induce apoptosis (programmed cell death) or cause cell cycle arrest in cancer cells.
Inhibitors of Cell Proliferation and Tumor Progression
There are no available studies on the effects of this compound on the inhibition of cell proliferation or the progression of tumors.
Role in Induction of Phase II Detoxifying Enzymes
The potential role of this compound in the induction of phase II detoxifying enzymes, a common mechanism of chemoprevention for some isothiocyanates, has not been investigated.
Diverse Biomedical Investigations
A comprehensive search of scientific databases reveals no diverse biomedical investigations into the properties or applications of this compound. Its biological effects and potential therapeutic uses remain an unstudied area of research.
Development as Components in Imaging Agents (e.g., MRI Contrast Agents)
The isothiocyanate functional group (-N=C=S) is a key reactive moiety used in the development of sophisticated imaging agents, particularly for Magnetic Resonance Imaging (MRI). While research does not single out this compound specifically, the isothiocyanate group itself serves as a critical linker for conjugating molecules.
In the design of MRI contrast agents, the primary goal is to enhance the visibility of internal body structures by shortening the relaxation time of water protons. wikipedia.org This is often achieved using paramagnetic metal ions, most commonly Gadolinium(III) (Gd(III)), which are toxic in their free form and must be held within a stable chelate complex. uwaterloo.ca
The isothiocyanate group provides a reliable method for covalently attaching these metal-chelate complexes to larger molecules, such as proteins or custom-designed scaffolds like cyclodextrins. nih.govnih.gov This conjugation creates more effective contrast agents by improving their stability, relaxivity profiles, and sometimes enabling targeted delivery. nih.gov The isothiocyanate acts as an electrophilic group that readily reacts with nucleophilic groups (like amines) on macromolecules to form a stable thiourea (B124793) bond. nih.gov
Table 1: Role of Isothiocyanate Group in MRI Contrast Agent Synthesis
| Component | Function | Example Molecule/Structure |
|---|---|---|
| Paramagnetic Ion | Generates the magnetic contrast effect. | Gadolinium(III) (Gd³⁺) |
| Chelator | Binds the toxic metal ion, forming a stable complex. | DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) |
| Linker Group | Covalently attaches the metal-chelate to a scaffold. | Isothiocyanate (-N=C=S) |
| Macromolecular Scaffold | Improves agent's relaxivity and stability; can be used for targeting. | Cyclodextrins, Human Serum Albumin (HSA) |
This chemical strategy allows for the construction of complex, high-performance imaging agents where the isothiocyanate component is integral to the final structure and function. nih.govnih.gov
Identification in Natural Product Extracts (e.g., Bee Pollen, Plant Sources)
Despite the prevalence of various isothiocyanates in the natural world, particularly in plants, there is no scientific evidence from the conducted searches identifying this compound specifically within natural product extracts such as bee pollen or plant tissues.
Isothiocyanates as a class are well-known secondary metabolites in cruciferous vegetables (family Brassicaceae), such as broccoli, watercress, and cabbage. mdpi.comresearchgate.net In these plants, they are produced from the enzymatic hydrolysis of precursor compounds called glucosinolates. researchgate.netnih.gov Numerous isothiocyanates, like sulforaphane and phenethyl isothiocyanate, have been extensively identified and studied from these sources. nih.govnih.gov
Bee pollen is a complex natural product whose chemical composition is highly dependent on the botanical and geographical origin. mdpi.comnih.gov Its constituents include proteins, lipids, vitamins, minerals, and a significant variety of phenolic compounds like flavonoids. nih.govnih.gov While analytical techniques such as chromatography and spectroscopy have been used to characterize the vast array of compounds in bee pollen, this compound has not been reported as a constituent. documentsdelivered.commdpi.com
Table 2: General Chemical Profile of Selected Natural Sources
| Natural Source | Key Compound Classes Identified | Presence of this compound |
|---|---|---|
| Cruciferous Vegetables | Glucosinolates, various aliphatic and aromatic Isothiocyanates (e.g., Sulforaphane). researchgate.netnih.gov | Not reported. |
| Bee Pollen | Flavonoids, Phenolic Acids, Carotenoids, Lipids, Volatile Compounds. nih.govdocumentsdelivered.com | Not reported. |
Future Research Directions and Translational Perspectives
Development of Sustainable and Green Synthetic Methodologies
The future synthesis of cyclododecyl isothiocyanate must prioritize environmentally benign processes. Traditional methods for synthesizing isothiocyanates often rely on hazardous reagents like thiophosgene (B130339) or carbon disulfide. nih.govrsc.orgdigitellinc.com Green chemistry principles advocate for alternatives that minimize waste and toxicity.
A promising future direction involves the catalytic sulfurization of cyclododecyl isocyanide using elemental sulfur. nih.gov This approach avoids the use of highly toxic reagents. rsc.org Research should focus on optimizing this reaction using sustainable catalysts and solvents. For instance, amine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective in low catalytic amounts. nih.gov Furthermore, the exploration of benign solvents, such as Cyrene™ or γ-butyrolactone (GBL), could significantly improve the environmental footprint of the synthesis. nih.govresearchgate.net Another green approach that warrants investigation is the use of sodium persulfate (Na₂S₂O₈) to mediate the reaction between cyclododecylamine (B73247) and carbon disulfide in an aqueous medium, which would be a significant advancement in sustainable chemical production. rsc.org
| Synthetic Approach | Key Reagents | Advantages | Reference |
| Catalytic Sulfurization | Cyclododecyl isocyanide, Elemental Sulfur, DBU (catalyst) | Avoids toxic thiophosgene/CS₂; uses catalytic system. | nih.gov |
| Green Solvents | Cyrene™, γ-butyrolactone (GBL) | Benign, biodegradable solvents reduce environmental impact. | nih.govresearchgate.net |
| Aqueous Mediation | Cyclododecylamine, CS₂, Sodium Persulfate | Utilizes water as a solvent, enhancing safety and sustainability. | rsc.org |
Advanced Mechanistic Probes and Real-Time Studies
A deeper understanding of the reaction kinetics and mechanisms of this compound is crucial for its application. The electrophilic carbon atom of the isothiocyanate group readily reacts with nucleophiles, a process central to its biological activity. researchgate.net Future research should employ advanced analytical techniques to study these reactions in real time.
High-Performance Liquid Chromatography coupled with Diode-Array Detection and Mass Spectrometry (HPLC-DAD-MS) can be used for the simultaneous analysis of this compound and its reaction products. nih.govacs.orgmostwiedzy.pl This allows for precise monitoring of reaction progress and identification of intermediates. Kinetic studies, particularly on its aminolysis (reaction with amines), can reveal detailed mechanistic insights, such as the role of amine concentration and the formation of intermediates, which can be further elucidated through computational modeling. rsc.org Spectroscopic methods, including UV-visible spectrophotometry, can be employed to study the kinetics of its interactions and degradation in various media, providing essential stability data. mdpi.comresearchgate.net
Comprehensive Biological Target Identification and Validation
Isothiocyanates are known to interact with a wide range of biological targets, often through the modification of protein cysteine residues. researchgate.netnih.gov Identifying the specific molecular targets of this compound is a critical step toward understanding its therapeutic potential. Its large lipophilic cyclododecyl group may confer unique target specificity compared to smaller, more studied isothiocyanates.
Future research should utilize modern chemical biology and proteomic approaches to identify protein binding partners. Techniques such as activity-based protein profiling (ABPP) could be invaluable. Potential targets, based on studies of other isothiocyanates, include enzymes involved in inflammation and cancer pathways. For example, isothiocyanates have been shown to inhibit cyclooxygenase (COX) enzymes, with some derivatives showing high selectivity for COX-2. nih.govnih.gov Other identified targets include deubiquitinating enzymes (DUBs) like USP9x and UCH37, and proteasomal cysteine deubiquitinases such as USP14 and UCHL5, which are implicated in tumorigenesis. nih.govnih.govnih.gov Validating these potential interactions through biochemical assays and cell-based studies will be essential. nih.gov
Synergistic Integration of Computational and Experimental Approaches
The integration of computational modeling with experimental validation offers a powerful strategy to accelerate research and development. In silico studies can predict the behavior of this compound, guiding experimental design and saving resources.
Molecular docking and molecular dynamics (MD) simulations can be used to predict the binding affinity and interaction modes of this compound with potential biological targets, such as the active sites of COX-2 or various DUBs. nih.govnih.gov These computational tools can help prioritize targets for experimental validation and aid in the rational design of more potent and selective analogues. For instance, simulations have been used to identify key amino acid residues crucial for the interaction between isothiocyanate derivatives and their target enzymes. nih.govnih.gov Furthermore, computational models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, providing early insights into the compound's pharmacokinetic profile and drug-likeness, often evaluated against criteria like Lipinski's rule of five. nih.gov
| Computational Tool | Application for this compound | Potential Insights | Reference |
| Molecular Docking | Predicting binding to targets (e.g., COX-2, DUBs) | Binding affinity, interaction sites, lead identification. | nih.govnih.govnih.gov |
| Molecular Dynamics (MD) | Simulating compound-target complex stability | Dynamic behavior, conformational changes, binding free energy. | nih.govnih.gov |
| ADME Prediction | In silico evaluation of pharmacokinetic properties | Drug-likeness, absorption, distribution, metabolism, excretion profiles. | nih.gov |
Innovations in Drug Discovery and Therapeutic Development
The diverse biological activities reported for isothiocyanates, including anti-inflammatory, anticancer, and neuroprotective effects, provide a strong rationale for exploring this compound in drug discovery. nih.govnih.govnih.govfoodandnutritionjournal.org The large cycloalkane ring may enhance membrane permeability and interaction with hydrophobic binding pockets, potentially leading to improved potency and novel mechanisms of action.
Future work should focus on evaluating this compound in various disease models. Its potential as a selective COX-2 inhibitor for anti-inflammatory therapy warrants investigation. nih.gov In oncology, its ability to induce apoptosis and inhibit cell proliferation by targeting pathways like the ubiquitin-proteasome system should be explored. nih.govnih.govnih.gov A particularly innovative avenue is the development of this compound as a hydrogen sulfide (B99878) (H₂S)-donating molecule, inspired by similar derivatives of non-steroidal anti-inflammatory drugs (NSAIDs) designed to reduce gastrointestinal side effects. nih.govnih.gov Furthermore, formulation science could play a key role; for instance, encapsulation within carriers like cyclodextrins could improve solubility and stability, enhancing its potential for therapeutic applications. mdpi.comnih.gov
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing cyclododecyl isothiocyanate (C₁₃H₂₃NCS) with high purity?
- Methodological Answer : Synthesis typically involves reacting cyclododecylamine with thiophosgene or carbon disulfide under controlled conditions. Key steps include:
- Using anhydrous solvents (e.g., dichloromethane) to avoid hydrolysis.
- Temperature control (0–5°C) to minimize side reactions.
- Purification via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate eluent).
- Purity validation using NMR (¹H/¹³C) and GC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., cyclododecyl CH₂ groups at δ 1.2–1.8 ppm; isothiocyanate S-C≡N group at δ ~125 ppm in ¹³C NMR).
- FT-IR : Confirms the isothiocyanate group (N=C=S stretch at ~2050–2150 cm⁻¹).
- X-ray Crystallography : For structural elucidation, use SHELX programs (e.g., SHELXL for refinement) to resolve bond angles and torsional strain in the cyclododecyl ring .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer :
- Use PPE (gloves, goggles, lab coat) and operate in a fume hood to avoid inhalation.
- Store under inert gas (argon) at –20°C to prevent degradation.
- Dispose via neutralization with alkaline solutions (e.g., 10% NaOH) followed by incineration. Reference TCI America’s guidelines for hazardous reagents .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for this compound?
- Methodological Answer :
- Systematic Replication : Control variables (solvent polarity, temperature, catalyst presence) across studies.
- Statistical Analysis : Apply ANOVA to compare datasets and identify outliers.
- Mechanistic Studies : Use DFT calculations (e.g., Gaussian 16) to model reaction pathways and validate experimental kinetics.
- Follow FINER criteria (Feasible, Novel, Ethical, Relevant) to refine hypotheses .
Q. What computational approaches are suitable for modeling this compound’s electronic structure and reactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to predict electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in toluene) to assess steric effects of the cyclododecyl ring.
- Docking Studies : Evaluate binding affinity with biological targets (e.g., enzyme active sites) using AutoDock Vina.
Q. How should researchers design experiments to investigate thermodynamic stability under varying conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (N₂ atmosphere, 10°C/min ramp).
- Differential Scanning Calorimetry (DSC) : Identify phase transitions (e.g., melting points if crystalline).
- Accelerated Stability Testing : Expose samples to humidity (40–75% RH) and UV light to mimic aging. Use PICOT framework to define variables (Population: compound; Intervention: environmental stress; Comparison: control; Outcome: degradation rate; Time: 30 days) .
Q. What strategies are effective in analyzing reaction mechanisms with nucleophiles (e.g., amines, thiols)?
- Methodological Answer :
- Kinetic Profiling : Monitor reaction progress via in-situ IR or HPLC.
- Isotopic Labeling : Use ¹⁵N-labeled amines to trace nucleophilic attack sites via MS/MS.
- Computational Validation : Compare experimental activation energies with DFT-derived energy barriers.
Data Contradiction and Reproducibility
Q. What are the challenges in achieving reproducibility in this compound synthesis, and how can they be mitigated?
- Methodological Answer :
- Challenge : Moisture sensitivity leading to hydrolysis byproducts.
- Mitigation : Rigorous drying of solvents (molecular sieves) and reagents.
- Challenge : Batch-to-batch variability in cyclododecylamine purity.
- Mitigation : Source amines from certified suppliers and validate via GC before use.
- Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
